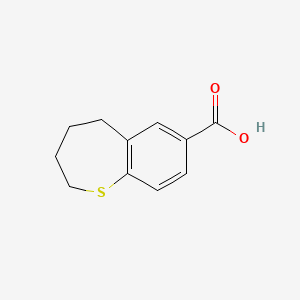

2,3,4,5-Tetrahydro-1-benzothiepine-7-carboxylic acid

Description

2,3,4,5-Tetrahydro-1-benzothiepine-7-carboxylic acid is a seven-membered heterocyclic compound featuring a sulfur atom in the thiepine ring and a carboxylic acid group at position 6. The sulfur atom in the thiepine ring distinguishes it from nitrogen-containing analogs, influencing electronic properties, lipophilicity, and reactivity .

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1-benzothiepine-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c12-11(13)9-4-5-10-8(7-9)3-1-2-6-14-10/h4-5,7H,1-3,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURMFMQEVFNZHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC2=C(C1)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1-benzothiepine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with a suitable dihaloalkane to form the thiepine ring, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydro-1-benzothiepine-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiepine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiepine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted benzothiepines depending on the reagents used.

Scientific Research Applications

2,3,4,5-Tetrahydro-1-benzothiepine-7-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1-benzothiepine-7-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Notes and Limitations

- Conclusions are inferred from structural analogs.

- Experimental validation is required to confirm reactivity, stability, and bioactivity differences arising from the sulfur atom in the thiepine ring.

Biological Activity

2,3,4,5-Tetrahydro-1-benzothiepine-7-carboxylic acid is an organic compound characterized by its unique benzothiepine ring structure. This compound has garnered attention in various fields of research, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Notably:

- N-Methyl-D-Aspartate Receptor (NMDAR) : Similar compounds have been shown to target the NMDAR, particularly the GluN2B subunit. This interaction may influence synaptic plasticity and neuronal signaling pathways.

- Acetylcholinesterase Inhibition : Research indicates that related benzothiazepine compounds inhibit acetylcholinesterase (AChE) in a concentration-dependent manner. The IC50 values for these compounds suggest a strong inhibitory effect, which could be beneficial for conditions like Alzheimer's disease .

Biological Activities

The compound exhibits a range of biological activities that are summarized as follows:

- Antimicrobial Properties : Preliminary studies indicate that related structures may possess antimicrobial properties against various bacterial strains .

- Anticancer Potential : Some synthesized derivatives have shown promising anticancer activities in vitro against specific cancer cell lines .

- Neuroprotective Effects : By modulating neurotransmitter systems through receptor interactions, the compound may offer neuroprotective benefits .

Table 1: Summary of Biological Activities

Case Study Example

A study investigated the effects of this compound on AChE activity. The results demonstrated that the compound acts as a non-competitive inhibitor of AChE with significant binding affinity. Molecular docking studies revealed that the compound effectively interacts with the active site of AChE, suggesting potential applications in neurodegenerative disease treatment .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3,4,5-Tetrahydro-1-benzothiepine-7-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis is typically employed, starting with cyclization reactions using catalysts like aluminum chloride (AlCl₃) in solvents such as 1,1-dichloroethane at controlled temperatures (0–20°C). Subsequent steps may involve bromination under basic conditions (e.g., NaOH/Br₂) and acid-mediated hydrolysis (HCl under reflux) to yield the final carboxylic acid . Optimization involves adjusting catalyst loading, solvent polarity, and reaction time. Purification via column chromatography or recrystallization ensures high purity.

- Key Data : Reaction yields for multi-step syntheses range from 40–65%, with purity confirmed by HPLC (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of ¹H/¹³C NMR to confirm proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC with UV detection to assess purity (>98%). X-ray crystallography can resolve stereochemistry if chiral centers are present .

- Example : In related benzothiophene derivatives, NMR chemical shifts for the carboxylic acid proton appear at δ 12.1–12.5 ppm, while the thiopyran ring protons resonate between δ 2.8–3.5 ppm .

Q. What biological assays are suitable for initial screening of this compound's activity?

- Methodology :

- Enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) using spectrophotometric methods.

- Antimicrobial testing via disk diffusion or microdilution assays against Gram-positive/negative strains.

- Cytotoxicity screening in cancer cell lines (e.g., MTT assay) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of benzothiophene derivatives across studies?

- Methodology :

- Control for assay variability : Standardize pH, temperature, and cell passage number.

- Assess compound stability : Use LC-MS to detect degradation products under assay conditions.

- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity or transcriptomics for downstream pathway effects .

Q. What computational approaches are effective in predicting target interactions and SAR (structure-activity relationships)?

- Methodology :

- Molecular docking (AutoDock Vina, Glide) to model ligand-receptor interactions.

- MD simulations (GROMACS) to assess binding stability over 100+ ns trajectories.

- QSAR modeling using electron-withdrawing/donating substituent effects to predict activity .

Q. What strategies optimize the compound's bioavailability for in vivo studies?

- Methodology :

- Prodrug derivatization : Convert the carboxylic acid to ethyl esters for improved membrane permeability.

- Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carboxylic acid hydrochloride) .

- Nanoparticle encapsulation : Use PLGA-based carriers to prolong systemic circulation .

Data Contradiction Analysis

- Scenario : Conflicting cytotoxicity results in MCF-7 vs. HepG2 cells.

- Resolution :

Verify cell line authentication (STR profiling).

Test for efflux pump activity (e.g., P-gp inhibition with verapamil).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.